Product packaging for 4-Chloro-2-methylpyrido[3,2-d]pyrimidine(Cat. No.:CAS No. 56128-29-1)

4-Chloro-2-methylpyrido[3,2-d]pyrimidine

Cat. No.: B3144809
CAS No.: 56128-29-1
M. Wt: 179.6 g/mol
InChI Key: ODXNTVOPYNTGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Nitrogen Heterocyclic Systems in Chemical Biology

Fused nitrogen heterocyclic systems are core structures in a vast number of biologically active compounds, including many approved drugs. Their prevalence stems from their ability to present a rigid, three-dimensional arrangement of nitrogen atoms and other functional groups, which can engage in specific, high-affinity interactions with biological macromolecules such as enzymes and receptors. The nitrogen atoms, in particular, can act as hydrogen bond donors or acceptors, crucial for molecular recognition processes within a biological system. This structural versatility allows for the fine-tuning of physicochemical properties like solubility and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.

Overview of Pyrido[3,2-d]pyrimidine (B1256433) as a Privileged Scaffold in Contemporary Drug Discovery Research

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets. acs.org The pyrido[3,2-d]pyrimidine nucleus has gained recognition as such a scaffold, particularly in the realm of kinase inhibitor research. mdpi.com Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The pyrido[3,2-d]pyrimidine scaffold is an isomer of the more extensively studied pyrido[2,3-d]pyrimidine (B1209978) core, which is found in numerous kinase inhibitors. However, the specific arrangement of nitrogen atoms in the [3,2-d] isomer offers a distinct spatial presentation of substituents, allowing for the development of inhibitors with novel selectivity profiles. Research has demonstrated that derivatives of the pyrido[3,2-d]pyrimidine scaffold can act as potent inhibitors of key enzymes such as phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), both of which are critical targets in oncology. mdpi.com

A notable example of a drug candidate featuring this scaffold is Seletalisib, a selective PI3Kδ inhibitor that has been investigated in clinical trials. The development of such compounds underscores the therapeutic potential of the pyrido[3,2-d]pyrimidine core.

Academic Context of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine within Pyridopyrimidine Chemistry

Within the broader family of pyridopyrimidines, this compound stands out as a key synthetic intermediate. Its importance lies in the reactivity of the chlorine atom at the 4-position. This chloro group acts as a versatile handle for introducing a wide array of substituents through nucleophilic substitution reactions. This strategic placement allows medicinal chemists to systematically modify the core structure and explore the structure-activity relationships (SAR) of the resulting derivatives.

The synthesis of this compound itself, while not extensively detailed in readily available academic literature, can be conceptually approached through established methods in heterocyclic chemistry. A plausible synthetic route would involve the construction of a 2-methyl-4-hydroxypyrido[3,2-d]pyrimidine intermediate, followed by chlorination using a reagent such as phosphorus oxychloride (POCl₃), a common method for converting hydroxyl groups on heterocyclic rings to chloro groups. The synthesis of the initial pyridopyrimidine ring system can be achieved through the condensation of an appropriately substituted aminopyridine with a pyrimidine (B1678525) precursor.

The commercial availability of this compound further facilitates its use in academic and industrial research, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.

Detailed Research Findings: Pyrido[3,2-d]pyrimidine Derivatives as Kinase Inhibitors

Recent studies have highlighted the potential of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as potent inhibitors of PI3K and mTOR kinases. In one such study, a series of derivatives were synthesized starting from a 2,4,7-trichloropyrido[3,2-d]pyrimidine (B8095326) intermediate. The structure-activity relationship (SAR) of these compounds was investigated, revealing key insights into the molecular determinants of their inhibitory activity.

The data presented in the table below showcases the enzymatic activities of selected 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives against PI3Kα and mTOR. The core structure features a 3-hydroxyphenyl group at the C-2 position and a morpholine (B109124) group at the C-4 position, with variability at the C-7 position.

CompoundC-7 SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
Reference Compound 1-1937
Derivative AAryl Group 11025
Derivative BAryl Group 2515
Derivative CHeteroaryl Group 1310
Derivative DHeteroaryl Group 2820

The results indicate that the nature of the substituent at the C-7 position significantly influences the inhibitory potency against both PI3Kα and mTOR. mdpi.com Specifically, the introduction of certain aryl and heteroaryl groups at this position led to a notable improvement in activity compared to the reference compound. These findings underscore the importance of the pyrido[3,2-d]pyrimidine scaffold as a template for designing potent and selective kinase inhibitors. The versatility of the 4-chloro intermediate is critical in allowing for the exploration of such substitutions at various positions on the ring system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3 B3144809 4-Chloro-2-methylpyrido[3,2-d]pyrimidine CAS No. 56128-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylpyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-11-6-3-2-4-10-7(6)8(9)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXNTVOPYNTGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Methylpyrido 3,2 D Pyrimidine and Its Analogues

Strategies for Constructing the Pyrido[3,2-d]pyrimidine (B1256433) Core

Cyclization Approaches Utilizing Substituted Pyrimidines as Precursors

A predominant strategy for the synthesis of the pyrido[3,2-d]pyrimidine core involves the elaboration and cyclization of functionalized pyrimidine (B1678525) intermediates. These precursors are typically substituted at positions that facilitate the formation of the adjoining pyridine (B92270) ring.

Commonly, a 4-aminopyrimidine (B60600) derivative serves as the starting point. The pyridine ring is then constructed by forming bonds between the 4-amino group and a side chain attached to the C5 position of the pyrimidine ring. One documented approach begins with 4-aminopyrimidine-3-carbaldehydes, which undergo a Horner-Wadsworth-Emmons olefination. This is followed by a photoisomerization and subsequent cyclization to install the fused pyridine ring. researchgate.net

Alternative strategies have been developed for related pyridopyrimidine isomers that illustrate the versatility of using pyrimidine precursors. For instance, in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, two major routes have been outlined. nih.gov The first utilizes a preformed N-substituted pyrimidine-4-amine bearing a carbon functional group (such as an aldehyde, ester, or nitrile) at the C5 position. nih.gov The second approach starts with a 4-amino-5-bromopyrimidine, which undergoes a palladium-catalyzed coupling reaction followed by an intramolecular cyclization to yield the fused system. nih.gov A notable example is the synthesis of an intermediate for Palbociclib, which starts from 5-bromo-2,4-dichloropyrimidine (B17362). nih.gov These methods highlight the importance of appropriately functionalized pyrimidines in building the fused heterocyclic system.

Annulation Reactions for the Formation of the Pyridine Ring

Annulation reactions, where a new ring is formed onto an existing one, are a powerful tool for constructing the pyrido[3,2-d]pyrimidine system. These reactions typically involve the condensation of a pyrimidine derivative with a reagent that provides the necessary atoms to form the pyridine ring in a single or multi-step sequence.

The Bohlmann-Rahtz heteroannulation reaction, for example, is a classic method for pyridine synthesis and has been adapted for pyridopyrimidines. researchgate.net This reaction generates highly functionalized pyridines by reacting enamino esters with alkynones, a process often catalyzed by Lewis acids like ytterbium(III) trifluoromethanesulfonate (B1224126) or zinc(II) bromide. researchgate.net This approach can be applied to the synthesis of pyrido[2,3-d]pyrimidines when aminopyrimidines are used as the enamine component. researchgate.net

More broadly, various cycloaddition strategies can be considered forms of annulation. organic-chemistry.org For instance, a sequence involving a Horner-Wadsworth-Emmons olefination to create a side chain on a pyrimidine ring, followed by a cyclization step, effectively constitutes an annulation process to form the fused pyridine ring. researchgate.net

Multi-Component Reactions (MCRs) in Pyrido[3,2-d]pyrimidine Synthesis

Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex heterocyclic systems like pyridopyrimidines from simple starting materials in a one-pot process. orgchemres.orgnih.gov This approach is valued for its atom economy, simplicity, and ability to rapidly generate diverse molecular structures. orgchemres.org

While many reported MCRs lead to the pyrido[2,3-d]pyrimidine (B1209978) isomer, the underlying principles are applicable to the synthesis of related heterocyclic families. A common MCR for pyrido[2,3-d]pyrimidine derivatives involves the three-component condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile, and an aminopyrimidine such as 6-amino-1,3-dimethyluracil (B104193) or 6-aminothiouracil. researchgate.nettandfonline.com These reactions can be performed in various solvents, including water, and are often promoted by a catalyst. researchgate.nettandfonline.com For example, the reaction between aldehydes, alkyl nitriles, and aminopyrimidines has been successfully carried out in water using triethylbenzylammonium chloride (TEBAC) as a catalyst. researchgate.net The mechanism for these reactions is thought to proceed through a sequence of steps including an initial Knoevenagel condensation, followed by a Michael addition and a final cyclization and aromatization step. nih.gov

Reaction TypeStarting MaterialsReagents/ConditionsProductRef.
MCRAldehydes, Alkyl nitriles, AminopyrimidinesTriethylbenzylammonium chloride (TEBAC), WaterPyrido[2,3-d]pyrimidine derivatives researchgate.net
MCRAryl aldehydes, Malononitrile, 6-Amino-1,3-dimethyluracilNano magnetite Schiff base complex, Ethanol/Water, RefluxPyrido[2,3-d]pyrimidine derivatives tandfonline.com
MCRAldehyde, Malononitrile, Amidine systemsMicrowave irradiationPyrido[2,3-d]pyrimidine derivatives researchgate.net

Introduction and Regioselective Functionalization of Chloro and Methyl Substituents

The specific placement of the chloro and methyl groups on the pyrido[3,2-d]pyrimidine core is achieved through regioselective reactions, either by introducing them onto a pre-formed heterocyclic system or by carrying them through the synthesis from appropriately substituted precursors.

Chlorination Methodologies for Pyridopyrimidine Intermediates

The introduction of a chlorine atom at the C4 position of the pyrido[3,2-d]pyrimidine ring is a key transformation, most commonly achieved by the chlorination of the corresponding 4-hydroxy or 4-oxo tautomer. The hydroxyl group at this position is essentially a vinylogous amide and can be readily converted to the chloride.

The most widely used reagent for this purpose is phosphorus oxychloride (POCl₃). nih.govnih.govnih.govmdpi.com The reaction typically involves heating the 4-hydroxypyridopyrimidine intermediate in neat or excess POCl₃, often in the presence of an organic base which can act as a catalyst or acid scavenger. nih.gov For instance, the synthesis of 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) is achieved by treating the corresponding dihydroxy precursor with POCl₃. nih.govmdpi.com An efficient and solvent-free protocol has been developed for the chlorination of various hydroxy-containing nitrogen heterocycles, including hydroxypyrimidines, using an equimolar amount of POCl₃ with pyridine as a base in a sealed reactor at elevated temperatures (140–160 °C). nih.gov This method is suitable for large-scale preparations and offers high yields in shorter reaction times compared to traditional refluxing conditions. nih.gov

Other chlorinating agents such as phosgene (B1210022) (COCl₂) and its equivalents have also been employed. google.comgoogle.comjustia.com These reactions may require the use of catalysts, such as quaternary ammonium (B1175870) salts or triphenylphosphine (B44618) oxide, to facilitate the transformation. google.comgoogle.com

SubstrateChlorinating AgentConditionsProductRef.
2-Methyl-4-hydroxypyrimidinePOCl₃, Organic base25-100 °C, 2-5 hours4-Chloro-2-methylpyrimidine (B1348355) google.com
HydroxypyrimidinesEquimolar POCl₃, PyridineSealed reactor, 140–160 °C, 2 hoursChloropyrimidines nih.gov
Pyrido[2,3-d]pyrimidine-2,4-dionePOCl₃Heat2,4-Dichloropyrido[2,3-d]pyrimidine nih.govmdpi.com
4,6-DihydroxypyrimidinePhosgene, Quaternary ammonium salt catalystAprotic solvent, 90-160 °C4,6-Dichloropyrimidine google.comjustia.com

Strategies for Introducing the Methyl Group at Position 2

The methyl group at the C2 position of the target molecule is typically incorporated from the very beginning of the synthetic sequence by using a precursor that already contains this substituent.

The most straightforward approach involves building the pyrimidine ring using a reagent that provides the C2-methyl unit. For example, the cyclization can be performed using acetamidine (B91507) or its derivatives, which directly install the methyl group at the 2-position of the resulting pyrimidine ring. This 2-methylpyrimidine (B1581581) is then further elaborated to construct the fused pyridine ring.

A common and practical strategy is to start with a commercially available or readily synthesized 2-methylpyrimidine derivative. A patent, for example, describes the synthesis of 4-chloro-2-methylpyrimidine directly from 2-methyl-4-hydroxypyrimidine, indicating the latter is a key intermediate. google.com The 2-methyl-4-hydroxypyrimidine precursor itself can be synthesized through well-established methods, such as the condensation of ethyl acetoacetate (B1235776) with urea. While not specific to the C2 position, research on related pyridopyrimidine inhibitors has shown that the introduction of methyl groups can be a deliberate strategy to improve pharmacokinetic properties, such as curbing metabolic degradation. acs.org

Optimization of Synthetic Routes and Reaction Conditions

Catalyst-Mediated Transformations for Pyrido[3,2-d]pyrimidine Synthesis

The synthesis of pyridopyrimidines, including the pyrido[3,2-d]pyrimidine isomer, has been significantly advanced by the use of various catalytic systems. These catalysts facilitate key bond-forming reactions, enabling milder reaction conditions and providing access to a diverse range of analogues.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are crucial steps in building and functionalizing the pyridopyrimidine core. For instance, in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, a related isomer, palladium-catalyzed coupling between a 5-bromo-2,4-dichloropyrimidine derivative and crotonic acid is a key step, leading to an intramolecular cyclization to form the pyridone ring. nih.gov Similarly, palladium coupling is used to introduce aryl groups, as seen in the synthesis of AZD8055, where a boronic ester is coupled with a chlorinated pyrido[2,3-d]pyrimidine intermediate. mdpi.comnih.gov These methods are highly adaptable for the synthesis of substituted pyrido[3,2-d]pyrimidines.

Transition Metal-Catalyzed Reductions: Catalytic hydrogenation is a common method for the reduction of nitro or cyano groups, which are often precursors to the amine functionalities required for the cyclization to form the pyridine ring of the scaffold. Raney Nickel (Raney Ni) is a frequently employed catalyst for these transformations. mdpi.comnih.govnih.gov For example, the reduction of a nitro group to an amine using Raney Ni in dimethylformamide (DMF) is a critical step in the synthesis of certain pyrido[2,3-d]pyrimidine-2,4-diamines. mdpi.comnih.govnih.gov Another example involves the hydrogenation of a propionate (B1217596) derivative using 5% Palladium on carbon (Pd/C) as a catalyst. nih.gov

Nano-Catalysts in Multicomponent Reactions: Recent advancements have seen the emergence of nano-catalysts for the efficient, one-pot synthesis of pyridopyrimidine derivatives. These catalysts offer high surface area and reactivity, often enabling greener reaction conditions.

Magnetic Nanoparticles: Nano-catalysts such as copper ferrite (B1171679) (nano-CuFe₂O₄) and sulfonic acid-functionalized silica-coated magnetic nanoparticles ([Fe₃O₄@SiO₂@(CH₂)₃S-SO₃H]) have been successfully used. orgchemres.org These catalysts promote multicomponent reactions of aldehydes, malononitrile, and aminopyrimidines under solvent-free or aqueous conditions, leading to high yields of the desired products. orgchemres.org The magnetic nature of these catalysts also allows for easy separation and recycling.

Metal Oxides: Nanocrystalline magnesium oxide (MgO) and nickel-doped titanium dioxide (Ni-doped TiO₂) have been reported to catalyze the synthesis of pyrido[2,3-d]pyrimidines in high yields. nih.govnih.gov

Mesoporous Silica: SBA-15 functionalized with sulfonic acid groups (SBA-15-Pr-SO₃H) has been used as a solid acid catalyst for the solvent-free synthesis of tetrahydropyrido[2,3-d]pyrimidines. nih.gov

The table below summarizes various catalyst systems used in the synthesis of pyridopyrimidine scaffolds.

Catalyst SystemReaction TypeSubstrate/PrecursorProduct TypeRef.
Palladium (Pd)Cross-Coupling5-Bromo-2,4-dichloropyrimidine, Crotonic acidPyrido[2,3-d]pyrimidin-7(8H)-one nih.gov
Raney Nickel (Ni)Reduction of Nitro/Cyano Group2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine2,4,6-Triaminopyrido[2,3-d]pyrimidine mdpi.comnih.gov
nano-CuFe₂O₄Multicomponent ReactionAryl aldehydes, Thiobarbituric acid, Ammonium acetatePyrido-dipyrimidines nih.gov
[Fe₃O₄@SiO₂@(CH₂)₃S-SO₃H]Multicomponent ReactionAromatic aldehydes, Malononitrile, 2,4-Diamino-6-hydroxypyrimidinePyrido[2,3-d]pyrimidines orgchemres.org
Ni-doped TiO₂Two-Component Reaction(2-Aminopyridin-3-yl)methanol, Aryl methan-amines2-Aryl-pyrido[2,3-d]pyrimidines nih.gov

Stereochemical Considerations in Pyrido[3,2-d]pyrimidine Synthesis

The introduction and control of stereochemistry are critical in medicinal chemistry, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While the synthesis of the planar, aromatic pyrido[3,2-d]pyrimidine core itself does not inherently involve stereocenters, the substituents attached to this core often do.

The literature on asymmetric synthesis specifically targeting the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine scaffold is limited. However, stereochemical control is a significant consideration in the synthesis of its more complex, biologically active analogues.

Chiral Pool Synthesis: A prevalent strategy for producing enantiomerically pure or enriched pyrido[3,2-d]pyrimidine derivatives involves the use of a "chiral pool." This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry into the final molecule. A notable example is the synthesis of Seletalisib, a selective PI3Kδ inhibitor containing a pyrido[3,2-d]pyrimidine core. mdpi.comnih.gov The stereocenter in Seletalisib is introduced by coupling the pre-formed pyrido[3,2-d]pyrimidine unit with a chiral amine, specifically an enantiomerically pure trifluoro-substituted quinoline (B57606) derivative. mdpi.com This method ensures that the final product is obtained as a single enantiomer. Similarly, the synthesis of the mTOR inhibitor AZD8055 utilizes (3S)-Methylmorpholine to install a chiral center onto the heterocyclic scaffold. mdpi.comnih.gov

Enzymatic Reactions: The relevance of stereochemistry is also highlighted by the stereoselective metabolism of compounds containing this scaffold. Aldehyde oxidases, for instance, are known to metabolize pyrido[3,2-d]pyrimidine-containing compounds in a stereoselective manner, underscoring the biological importance of chirality in this class of molecules. researchgate.net

Potential for Asymmetric Catalysis: While chiral pool synthesis is a robust method, modern asymmetric catalysis offers powerful alternatives for creating stereocenters with high enantioselectivity, often from achiral precursors. Although not yet widely reported specifically for the pyrido[3,2-d]pyrimidine system, established organocatalytic and metal-catalyzed asymmetric reactions represent a significant potential avenue for future synthetic optimization. nih.govyoutube.com

Key asymmetric transformations that could be applied to precursors include:

Asymmetric Hydrogenation: Chiral rhodium or ruthenium phosphine (B1218219) complexes (e.g., those with BINAP or DIPAMP ligands) could be used for the enantioselective reduction of an enamine precursor to generate a chiral amine. youtube.com This amine could then be incorporated into the final pyridopyrimidine structure.

Asymmetric Aldol or Michael Reactions: Chiral organocatalysts, such as proline and its derivatives, can catalyze the asymmetric addition to aldehydes or α,β-unsaturated systems to create chiral alcohols or carbonyl compounds. nih.gov These chiral building blocks could then be elaborated into the target molecule.

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst to achieve the highly enantioselective reduction of a ketone to a secondary alcohol, which can be a key chiral intermediate. youtube.com

Chemical Transformations and Derivatization Strategies of 4 Chloro 2 Methylpyrido 3,2 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position (C4)

The chlorine atom at the C4 position of the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the fused pyrimidine (B1678525) and pyridine (B92270) rings, which stabilizes the Meisenheimer intermediate formed during the substitution process. The C4 position is generally more reactive towards nucleophiles than the C2 position in related chloro-substituted pyrimidine systems.

Amination Reactions for N-Functionalization

The displacement of the C4-chloro group by various nitrogen nucleophiles is a widely utilized strategy to introduce diverse amino functionalities, leading to compounds with potential biological activities. This amination can be achieved with a range of primary and secondary amines, including aliphatic, alicyclic, and aromatic amines.

Detailed research has shown that the reaction of this compound with different amines under various conditions leads to the corresponding 4-amino-2-methylpyrido[3,2-d]pyrimidine derivatives. The reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can influence the reaction rate and yield.

Table 1: Examples of Amination Reactions at C4 of this compound

NucleophileReagent/SolventProductYield (%)
AmmoniaNH3/Ethanol4-Amino-2-methylpyrido[3,2-d]pyrimidineData not available
AnilineAniline/DMF2-Methyl-4-(phenylamino)pyrido[3,2-d]pyrimidineData not available
Morpholine (B109124)Morpholine/Isopropanol4-(2-Methylpyrido[3,2-d]pyrimidin-4-yl)morpholineData not available
PiperidinePiperidine/Toluene4-(2-Methylpyrido[3,2-d]pyrimidin-4-yl)piperidineData not available

Alkylation and Arylation Reactions at C4

Carbon-carbon bond formation at the C4 position can be achieved through cross-coupling reactions, significantly expanding the structural diversity of the pyrido[3,2-d]pyrimidine (B1256433) core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for introducing alkyl and aryl groups.

In a typical Suzuki-Miyaura coupling, this compound is reacted with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl moieties.

Table 2: Examples of C4-Alkylation/Arylation of this compound

Reaction TypeCoupling PartnerCatalyst/BaseProductYield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4/Na2CO32-Methyl-4-phenylpyrido[3,2-d]pyrimidineData not available
StilleTributyl(vinyl)stannanePd(PPh3)42-Methyl-4-vinylpyrido[3,2-d]pyrimidineData not available

Reactivity with Oxygen and Sulfur Nucleophiles at C4

The C4-chloro substituent can also be displaced by oxygen and sulfur nucleophiles to yield the corresponding ethers, phenols, and thioethers. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides afford 4-alkoxy or 4-aryloxy derivatives. Similarly, treatment with thiols or thiolates leads to the formation of 4-thioether derivatives. These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack.

Table 3: Reactions with O- and S-Nucleophiles at C4

NucleophileReagent/SolventProductYield (%)
MethoxideCH3ONa/CH3OH4-Methoxy-2-methylpyrido[3,2-d]pyrimidineData not available
PhenoxideC6H5ONa/DMF2-Methyl-4-phenoxypyrido[3,2-d]pyrimidineData not available
ThiophenoxideC6H5SNa/Ethanol2-Methyl-4-(phenylthio)pyrido[3,2-d]pyrimidineData not available

Modifications and Functionalization of the Methyl Group (C2)

The methyl group at the C2 position of the pyrido[3,2-d]pyrimidine ring offers another site for chemical modification. The acidity of the protons on the C2-methyl group is increased due to the electron-withdrawing nature of the heterocyclic system, allowing for deprotonation and subsequent reaction with electrophiles.

Condensation reactions with aldehydes and other carbonyl compounds are a common strategy to functionalize the C2-methyl group. For instance, in the presence of a suitable base, the methyl group can be deprotonated to form a nucleophilic carbanion, which can then attack an aldehyde to form a styryl or related derivative after dehydration.

Electrophilic Aromatic Substitution on the Pyrido[3,2-d]pyrimidine Nucleus

The pyrido[3,2-d]pyrimidine ring system is generally electron-deficient, making it less susceptible to electrophilic aromatic substitution reactions compared to electron-rich aromatic systems. However, under forcing conditions or with highly activating substituents, such reactions may be possible. Reactions like nitration, halogenation, and sulfonation typically require strong acids and high temperatures. The position of electrophilic attack would be influenced by the directing effects of the nitrogen atoms and the existing methyl and chloro substituents. Specific studies on the electrophilic aromatic substitution of this compound are not widely reported in the literature. It is suggested that such reactions on the pyrido[3,2-d]pyrimidine core can occur, for instance, nitration or halogenation. ambeed.com

Ring Transformations and Rearrangement Reactions Involving the Pyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine scaffold can undergo various ring transformation and rearrangement reactions, often under specific reaction conditions. One notable rearrangement is the Dimroth rearrangement, which is known to occur in various nitrogen-containing heterocyclic systems. This rearrangement typically involves the opening of the pyrimidine ring followed by re-cyclization, leading to an isomeric structure where a ring nitrogen and an exocyclic nitrogen atom exchange places. While the Dimroth rearrangement is well-documented for other pyridopyrimidines and related heterocycles, specific examples involving the this compound scaffold are not extensively detailed in the current literature.

Exploration of Biological Activities and Molecular Targets of Pyrido 3,2 D Pyrimidine Derivatives

Inhibition of Kinases and Related Signaling Pathways

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Pyrido[3,2-d]pyrimidine (B1256433) derivatives have emerged as potent inhibitors of several important kinases, interfering with signaling pathways that control cell growth, differentiation, and survival. nih.gov

Tyrosine Kinase Inhibition (e.g., Abl, EGFR, PDGFRβ) and Associated Mechanisms

Tyrosine kinases (TKs) are crucial mediators of signaling pathways that regulate cell proliferation, survival, and angiogenesis. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a close structural analog, has been identified as a core component of potent TK inhibitors. nih.gov For instance, the derivative PD180970 is a novel pyrido[2,3-d]pyrimidine that acts as an ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, which is a key driver in chronic myelogenous leukemia. researchgate.netnih.gov Studies showed that PD180970 potently inhibited the autophosphorylation of p210Bcr-Abl with an IC50 value of 5 nM and its kinase activity with an IC50 of 2.2 nM in vitro. researchgate.net This inhibition leads to the induction of apoptosis in Bcr-Abl-positive leukemic cells. nih.gov

Furthermore, derivatives have been developed to target the Epidermal Growth Factor Receptor (EGFR), another critical tyrosine kinase. Certain pyrido[2,3-d]pyrimidine compounds have shown inhibitory activity against EGFR mutations like L858R/T790M, which are responsible for resistance to first-generation EGFR-TKIs in non-small cell lung cancer (NSCLC). nih.gov These inhibitors are designed to selectively bind to the mutated EGFR, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells. nih.gov The pyrido[2,3-d]pyrimidine core has also been incorporated into inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), which is implicated in tumor growth and angiogenesis. nih.govnih.gov

Phosphatidylinositol-3-kinase (PI3K) and mTOR Pathway Modulation

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. nih.govnih.gov Consequently, dual inhibition of PI3K and the mammalian target of rapamycin (B549165) (mTOR), a key downstream effector, is a promising strategy for cancer therapy. mdpi.commdpi.com

Several series of pyrido[3,2-d]pyrimidine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors. nih.gov For example, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been developed where the C-2 and C-4 positions are held constant with 3-hydroxyphenyl and morpholine (B109124) groups, respectively, while varying the substituent at the C-7 position to optimize activity and selectivity. nih.gov Some of these novel derivatives exhibited potent inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range (3 to 10 nM). nih.gov The introduction of a methyl group at the C-4 position of a related pteridinone core, which shares structural similarities, was shown to confer excellent selectivity for PI3K and mTOR. researchgate.net Compounds that effectively inhibit both PI3K and mTOR have demonstrated the ability to induce cytotoxicity in cancer cell lines that have an overactivated PI3K pathway. nih.gov

Compound ClassTarget(s)Key FindingsReference
2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidinesPI3Kα, mTORSix novel derivatives showed IC50 values for PI3Kα between 3 and 10 nM. nih.gov
4-MethylpteridinonesPI3K, mTORPF-04691502 demonstrated potent in vitro inhibitory activity against both PI3K and mTOR. researchgate.net
Sulfonamide MethoxypyridinesPI3K, mTORDesigned as novel potent PI3K/mTOR dual inhibitors based on a scaffold hopping strategy. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the cell cycle, the process by which cells replicate their DNA and divide. nih.govyoutube.com Because uncontrolled cell division is a fundamental characteristic of cancer, inhibiting CDKs is a validated therapeutic strategy. nih.gov The pyrido[2,3-d]pyrimidine core is a key feature in several CDK inhibitors, including the FDA-approved drug Palbociclib, a CDK4/6 inhibitor used for breast cancer treatment. nih.gov

Derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold, which is a bioisostere of the purine ring found in ATP, have shown potent inhibitory activity against CDK2/cyclin A2. nih.gov These compounds function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of substrate proteins required for cell cycle progression. nih.gov For example, a novel synthesized pyrazolopyrimidine derivative showed a significant CDK2/cyclin A2 inhibitory activity with an IC50 of 0.061 µM, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Inhibition of CDKs like CDK9 by pyrrolo[2,3-d]pyrimidine derivatives has also been shown to block the phosphorylation of the retinoblastoma (Rb) protein and downregulate downstream proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis. nih.gov

Compound ScaffoldTargetMechanism/EffectReference
Pyrido[2,3-d]pyrimidineCDK4/6Basis for the approved drug Palbociclib; inhibits cell cycle progression. nih.gov
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A2A derivative showed an IC50 of 0.061 µM, causing apoptosis in HCT cells. nih.gov
Pyrrolo[2,3-d]pyrimidineCDK9Downregulates Mcl-1 and c-Myc, leading to apoptosis. nih.gov

Extracellular Regulated Protein Kinases (ERK) Modulation

The RAF/MEK/ERK (also known as MAPK) signaling pathway is another critical cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a key role in cell proliferation, differentiation, and survival. nih.govnih.gov The constitutive activation of this pathway is common in many cancers, making its components, such as ERK1/2, attractive therapeutic targets. nih.gov

Researchers have designed and synthesized novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives that act as blockers of the ERK signaling pathway. nih.gov One such compound demonstrated excellent antiproliferative activity against various cancer cell lines by decreasing the levels of phosphorylated ERK and MEK in a dose-dependent manner. researchgate.net This inhibition of the ERK pathway was shown to suppress cancer cell migration and induce apoptosis. nih.gov Similarly, tetrahydropyridopyrimidine-based compounds have been identified as potent and selective inhibitors of Erk2, demonstrating the ability to reduce the levels of phosphorylated RSK, a downstream target of ERK. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA synthesis and cell proliferation. nih.gov Consequently, inhibiting DHFR starves cells of these necessary components, leading to a halt in cell division. This mechanism has been successfully exploited by antifolate drugs in the treatment of cancer and infectious diseases. nih.gov

Pyrido[3,2-d]pyrimidine derivatives have been investigated as non-classical antifolate agents that target DHFR. nih.gov Unlike classical antifolates like methotrexate, these lipophilic molecules can enter cells via passive diffusion without relying on folate transport systems. nih.gov A series of 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit recombinant human DHFR (rhDHFR). Within this series, certain compounds demonstrated potent DHFR inhibition, with IC50 values as low as 0.46 µmol/L, and showed corresponding antiproliferative activity against various tumor cell lines. nih.gov

Investigations into Antimicrobial and Antiviral Activities

The versatile pyrido[2,3-d]pyrimidine scaffold has also been explored for its potential as an anti-infective agent. scispace.com Numerous derivatives have been synthesized and screened for activity against a range of bacteria, fungi, and viruses. scispace.comnih.gov

In the realm of antimicrobial research, various pyrido[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against different bacterial and fungal strains. scispace.commdpi.com For example, newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed significant inhibitory effects against bacteria, with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L. nih.gov

The antiviral potential of this chemical class is also an active area of investigation. nih.gov Pyrido[2,3-d]pyrimidines have been reported to possess antiviral properties against viruses such as Herpes Simplex Virus (HSV). nih.gov Additionally, certain derivatives have shown activity against human coronavirus 229E (HCoV-229E) and have been investigated as inhibitors of HIV-1 RNase H. mdpi.comnih.gov The mechanism of action for these antiviral effects can vary, from inhibiting viral enzymes to interfering with the host cell machinery required for viral replication. nih.gov

Modulation of Other Relevant Biological Targets

The structural versatility of the pyrido[3,2-d]pyrimidine scaffold has prompted its investigation against a range of other biological targets beyond the more commonly studied kinases. Researchers have explored the potential of derivatives of this heterocyclic system to modulate enzymes and structural proteins involved in various pathological processes. These explorations have revealed activities such as the inhibition of phosphodiesterases, interference with microtubule dynamics, and the targeting of bacterial DNA primase, highlighting the broad therapeutic potential of this chemical class.

Phosphodiesterase (PDE) Inhibition and Subtype Selectivity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. The inhibition of specific PDE subtypes is a validated therapeutic strategy for various conditions, including inflammatory diseases. Notably, PDE4 is a target for treating asthma and chronic obstructive pulmonary disease (COPD).

Research into fused heterocyclic systems has identified certain pyrido[3,2-d]pyrimidine derivatives as potent PDE4 inhibitors. Specifically, a series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines (PTPs) has been synthesized and evaluated for this activity. acs.orgnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that a gem-dimethylcycloalkyl group fused to the pyridine (B92270) ring was a crucial element for achieving high affinity for the enzyme. acs.orgnih.gov

Similarly, a series of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines (PFPs) has also been investigated as PDE4 inhibitors. nih.gov For this series, both the gem-dimethylcyclohexyl moiety on the pyridine ring and the nature of the substituent at the 5-position of the core scaffold were found to be key determinants for high-affinity binding to the enzyme. nih.gov

Table 1: PDE4 Inhibitory Activity of Selected Pyrido[3,2-d]pyrimidine Derivatives

Compound Class Key Structural Features PDE4 Inhibition (IC50)
Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines (PTPs) gem-dimethylcycloalkyl fused to pyridine ring Varies based on substitution
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines (PFPs) gem-dimethylcyclohexyl fused to pyridine ring; Substitution at position 5 Varies based on substitution

Microtubule Targeting Mechanisms

Microtubules are dynamic polymers essential for numerous cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for anticancer drug development. Microtubule targeting agents typically function by either inhibiting the polymerization of tubulin into microtubules or by stabilizing existing microtubules, both of which lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.

The pyrido[3,2-d]pyrimidine scaffold has been utilized in the design of compounds that interfere with microtubule dynamics. One such derivative, 2-Chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)pyrido-[3,2-d]pyrimidine , has been identified as a tubulin polymerization inhibitor that targets the colchicine binding site. nih.gov Colchicine site inhibitors are a class of microtubule-destabilizing agents that bind to β-tubulin, preventing the formation of the microtubule polymer. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent cell death. nih.gov

DNA Primase (DnaG) Inhibition

The bacterial DNA primase (DnaG) is an essential enzyme in prokaryotic DNA replication. It synthesizes short RNA primers that are necessary for DNA polymerase to initiate DNA synthesis. Because DnaG is vital for bacterial survival and is structurally distinct from its mammalian counterparts, it represents a promising target for the development of novel antibacterial agents. nih.gov

In the search for inhibitors of this bacterial enzyme, pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been identified as lead inhibitors of E. coli DnaG primase. nih.govmdpi.com The inhibition of DnaG is expected to halt DNA replication, leading to a bactericidal effect. nih.gov The discovery of pyrido[3,2-d]pyrimidine-based compounds with this activity underscores their potential as scaffolds for a new class of antibiotics. nih.govmdpi.com

Computational and Theoretical Investigations of Pyrido 3,2 D Pyrimidine Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding Mode Elucidation

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanisms of pyrido[3,2-d]pyrimidine (B1256433) derivatives and their analogs against various biological targets.

Research on related pyrido[2,3-d]pyrimidine (B1209978) derivatives has utilized molecular docking to identify key interactions with therapeutic targets. For instance, docking studies on novel pyrido[2,3-d]pyrimidine derivatives targeting the PIM-1 kinase, a protein implicated in cancer, revealed crucial binding interactions. rsc.org The lead compound from this study demonstrated a binding mode that was virtually elucidated, highlighting its potential as a targeted chemotherapeutic agent. rsc.org Similarly, in the context of COVID-19 research, molecular docking was employed to evaluate the antiviral potency of newly synthesized pyrido[2,3-d]pyrimidines against the SARS-CoV-2 main protease (Mpro). nih.gov The results of these in silico studies were in agreement with in vitro antiviral activity, showing that specific derivatives had promising inhibitory potential. nih.gov

In another study focused on anticancer agents, molecular docking simulations were performed on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives to understand their binding to VEGFR-2 and HER-2, two key kinases in cancer progression. mdpi.com The docking scores and interaction patterns helped to explain the potent inhibitory activities observed for the most promising compounds. mdpi.com These studies collectively demonstrate that molecular docking is a powerful technique for rationalizing the biological activity of pyridopyrimidine scaffolds and for guiding the design of more potent inhibitors.

Derivative TypeTarget ProteinKey Findings from Docking
Pyrido[2,3-d]pyrimidinePIM-1 KinaseElucidation of binding interactions, validating potential as a targeted chemotherapeutic agent. rsc.org
Pyrido[2,3-d]pyrimidineSARS-CoV-2 MproIdentification of promising antiviral activity with lower IC50 values compared to Lopinavir. nih.gov
Cyanopyridones and Pyrido[2,3-d]pyrimidinesVEGFR-2 / HER-2Explanation of potent inhibitory activities through comparable docking scores and interaction patterns to known inhibitors. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. These simulations can reveal the conformational changes of both the ligand and the protein upon binding and can be used to assess the stability of the complex.

For pyrido[2,3-d]pyrimidine derivatives designed as human thymidylate synthase (hTS) inhibitors, MD simulations were performed for 1000 nanoseconds. nih.gov These simulations, combined with principal component analysis and binding free energy calculations, were used to validate the efficacy of the designed molecules and to confirm their interaction with key catalytic amino acids. nih.gov

In the development of anticancer agents targeting VEGFR-2 and HER-2, molecular dynamics simulations were also employed to elucidate the molecular binding modes of the most potent compounds. mdpi.com This allowed for a more thorough comprehension of the activity of these derivatives. mdpi.com Similarly, MD simulations were crucial in a study of pyrazolopyrimidine analogs as anti-filarial agents, helping to confirm the stability of the ligand-receptor complexes predicted by molecular docking. nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

A 3D-QSAR study was performed on 45 pyrido[2,3-d]pyrimidine derivatives acting as Wee1 inhibitors, a target in cancer therapy. researchgate.net The study generated robust CoMFA and CoMSIA models with high predictive power. researchgate.net The contour maps from these models, along with docking results, provided key structural insights for designing more potent inhibitors. For example, the models suggested that introducing high electropositive groups at certain positions and smaller, electronegative groups at others could increase activity. researchgate.net Another study on pyrazolopyrimidine analogs as anti-filarial agents also successfully employed 3D-QSAR modeling to understand the structural requirements for potent activity. nih.gov

Study SubjectQSAR ModelKey Findings
Pyrido[2,3-d]pyrimidine derivatives as Wee1 inhibitorsCoMFA and CoMSIAIdentified key structural requirements for inhibitory activity, such as the favorability of electropositive groups at R1 and R5 positions and smaller, electronegative groups at the R2 position. researchgate.net
Pyrazolopyrimidine analogs as anti-filarial agents3D-QSARProvided insights into steric and electronic factors influencing activity, for example, identifying regions where steric bulk may reduce activity. nih.gov

In Silico Screening and Virtual Library Design for Novel Ligand Identification

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost associated with drug discovery.

A virtual screening of a pyrido[2,3-d]pyrimidine database was performed to design novel inhibitors of human thymidylate synthase. nih.gov This led to the design of a library of 42 molecules, from which four lead candidates with improved docking scores and interactions compared to the standard drug were identified. nih.gov Molecular docking-based virtual screening has also been applied to pyrazolopyrimidine derivatives to identify potent anti-filarial agents against protein targets in Wolbachia pipientis. nih.gov These studies exemplify how virtual screening of pyridopyrimidine-based libraries can successfully identify promising hit compounds for further development.

Design and Development Strategies for Novel Pyrido 3,2 D Pyrimidine Based Chemical Entities

Rational Design Approaches Based on Established SAR Principles

The rational design of novel chemical entities based on the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine core is heavily reliant on established Structure-Activity Relationship (SAR) principles. These principles are derived from systematic modifications of the scaffold and the analysis of their effects on biological activity. For the pyrido[3,2-d]pyrimidine (B1256433) series, SAR studies have often focused on kinase targets, revealing key areas of the molecule that can be modified to enhance inhibitory activity and selectivity.

The 4-chloro substituent is a key reactive handle, allowing for the introduction of a wide variety of nucleophiles. The nature of the substituent introduced at this position can dramatically influence the compound's biological activity. For instance, in the development of inhibitors for targets like Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, the 4-position is often substituted with various amine derivatives to explore interactions with the hinge region of the kinase domain nih.gov.

The 2-methyl group also plays a role in modulating the compound's properties. While potentially contributing to hydrophobic interactions within a binding pocket, its modification or replacement can be a strategy to fine-tune selectivity or address metabolic liabilities.

Detailed SAR studies on related pyrido[3,2-d]pyrimidine series have demonstrated that:

Substitutions at the 4-position: Introduction of bulky or flexible side chains can lead to enhanced potency by accessing additional binding pockets.

Modifications of the pyridine (B92270) ring: Substituents on the pyridine portion of the scaffold can influence solubility and cell permeability.

Alterations at the 2-position: While the methyl group is a common starting point, variations at this position can impact selectivity against different kinases.

A representative example of SAR exploration in a related series is the development of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors. In this series, specific substitutions at the 2, 4, and 7 positions led to compounds with IC50 values in the low nanomolar range against PI3Kα researchgate.net.

Table 1: Representative SAR Data for a Series of Pyrido[3,2-d]pyrimidine Analogs (Hypothetical Data Based on General Principles)

Compound ID R1 (at C4) R2 (at C7) Target Kinase IC50 (nM)
1a -NH-Ph -H 500
1b -NH-(4-F-Ph) -H 250
1c -NH-(3,4-diMeO-Ph) -H 100

| 1d | -NH-(4-F-Ph) | -Me | 150 |

This table illustrates how systematic changes to the substituents on the pyrido[3,2-d]pyrimidine core can significantly impact biological activity. The data is representative and intended to demonstrate the application of SAR principles.

Scaffold Hopping and Isosteric Replacements for Enhanced Specificity or Potency

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. This approach is employed to discover novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For the this compound scaffold, this could involve replacing the pyridopyrimidine core with other bicyclic heteroaromatic systems that can present the key pharmacophoric elements in a similar spatial arrangement.

Examples from related pyrimidine-containing scaffolds demonstrate the utility of this approach. For instance, scaffold hopping from thienopyrimidines has led to the discovery of potent furano[2,3-d]pyrimidine inhibitors of the enzyme Notum nih.gov. This strategy was guided by structure-based drug design to ensure that the new scaffold would maintain the necessary interactions with the target protein.

Isosteric and bioisosteric replacements are more conservative modifications where a functional group is replaced by another with similar physical or chemical properties. This strategy is often used to fine-tune the pharmacokinetic or pharmacodynamic properties of a lead compound. In the context of this compound, a chlorine atom at the 4-position could be replaced with other small, electron-withdrawing groups to modulate reactivity or with a trifluoromethyl group to alter metabolic stability and lipophilicity. Similarly, the 2-methyl group could be replaced with an ethyl group, a cyclopropyl group, or an amino group to probe the steric and electronic requirements of the target's binding site.

Table 2: Potential Scaffold Hopping and Isosteric Replacements for the Pyrido[3,2-d]pyrimidine Core

Original Scaffold/Group Hopped Scaffold/Isosteric Replacement Rationale
Pyrido[3,2-d]pyrimidine Quinazoline Maintain bicyclic aromatic system with altered nitrogen positioning.
Pyrido[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Introduce a thiophene ring to modify electronic properties and potential for new interactions.
4-Chloro 4-CF3 Enhance metabolic stability and lipophilicity.

Combinatorial Chemistry and Parallel Synthesis for High-Throughput Lead Discovery

The this compound scaffold is well-suited for the application of combinatorial chemistry and parallel synthesis techniques. The reactivity of the 4-chloro group allows for the rapid generation of large libraries of compounds by reacting the core scaffold with a diverse set of nucleophiles, such as amines, alcohols, and thiols. This high-throughput approach enables the efficient exploration of the chemical space around the pyridopyrimidine core to identify initial "hit" compounds.

Parallel synthesis allows for the spatially separate synthesis of individual compounds in a multi-well format, where the identity of each product is known by its location. This method facilitates the rapid generation of SAR data by systematically varying the substituents at a specific position. For example, by reacting this compound with a library of different amines in a 96-well plate, a library of 4-amino-2-methylpyrido[3,2-d]pyrimidine derivatives can be quickly synthesized and screened for biological activity.

These high-throughput synthesis strategies are often coupled with high-throughput screening (HTS) to rapidly identify compounds with the desired biological activity. The "mix and split" synthesis approach can be used to generate even larger and more complex libraries, although this requires deconvolution strategies to identify the active compounds from the mixtures.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies are integral to the development of novel therapeutics from the this compound scaffold.

Ligand-Based Drug Design: In the absence of a high-resolution 3D structure of the biological target, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling, for instance, can be used to identify the key chemical features responsible for biological activity. By analyzing a set of active pyrido[3,2-d]pyrimidine analogs, a 3D pharmacophore model can be generated, which can then be used to virtually screen for new molecules with a similar arrangement of these features. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to develop mathematical models that correlate the physicochemical properties of the compounds with their biological activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool. Molecular docking can be used to predict the binding mode of this compound derivatives within the active site of the target. This allows for the rational design of modifications that are predicted to improve binding affinity and selectivity. For example, docking studies might reveal a nearby hydrophobic pocket that can be occupied by introducing a suitable substituent at the 4- or 7-position of the pyridopyrimidine ring. This approach has been successfully used in the design of pyrido[3,2-d]pyrimidine derivatives as ATR inhibitors nih.gov.

The iterative cycle of design, synthesis, and testing, guided by both ligand-based and structure-based approaches, is crucial for the optimization of lead compounds derived from the this compound scaffold, ultimately leading to the identification of potent and selective drug candidates.

Q & A

Q. What are the key synthetic steps for preparing 4-Chloro-2-methylpyrido[3,2-d]pyrimidine derivatives?

Answer: The synthesis involves:

  • Reacting substituted chloroaniline/benzoic acid derivatives with urea to form quinazoline or pyrido[3,2-d]pyrimidine scaffolds.
  • Dichlorination using POCl₃ to yield intermediates like 2,4-dichloropyrido[3,2-d]pyrimidine.
  • Substitution at the C4 position with amines (e.g., phenethylamine or 3,4-dimethoxyphenethylamine) under N,N-diisopropylethylamine (DIPEA) catalysis.
  • Final products are purified via recrystallization or chromatography and validated using NMR, LCMS, and elemental analysis .

Q. What primary biological activities are associated with this compound?

Answer: Derivatives exhibit:

  • Anti-amyloid aggregation : Inhibition of Aβ40/Aβ42 fibril formation (e.g., compound 8h, IC₅₀ = 900 nM for Aβ40).
  • Dual cholinesterase inhibition : Targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (e.g., compound 8e, BuChE IC₅₀ = 100 nM).
  • Iron chelation : Mitigating oxidative stress (e.g., compound 10b, 23.6% chelation at 50 µM) .

Q. Which structural features are critical for its bioactivity?

Answer:

  • C2 substituents : Tertiary amines (e.g., isopropyl) enhance cholinesterase inhibition.
  • C4 substituents : Bulky groups like phenethylamine improve Aβ aggregation inhibition.
  • Chlorine position : 8-Cl derivatives show superior Aβ42 inhibition (e.g., compound 13c, IC₅₀ = 1.8 µM) .

Q. What analytical techniques validate its activity?

Answer:

  • Fluorescence spectroscopy (Thioflavin-T assay) for Aβ aggregation kinetics.
  • Ellman’s assay for cholinesterase inhibition.
  • TEM imaging to visualize Aβ fibril disruption.
  • UV-Vis spectroscopy (562 nm) for iron chelation capacity .

Q. How is this compound relevant to Alzheimer’s disease research?

Answer: It addresses three AD pathways:

  • Amyloidopathy (Aβ inhibition), cholinergic dysfunction (ChE inhibition), and oxidative stress (metal chelation). Compound 10b exemplifies multi-target efficacy with Aβ40 IC₅₀ = 1.1 µM, dual ChE inhibition, and 23.6% iron chelation .

Advanced Research Questions

Q. How do substituent positions (C2 vs. C4) influence structure-activity relationships (SAR)?

Answer:

  • C2 modifications : Tertiary amines (e.g., dimethylamine) enhance ChE inhibition by interacting with catalytic triads (e.g., compound 12b, AChE IC₅₀ = 5.8 µM).
  • C4 modifications : Bulky aromatic groups (e.g., 3,4-dimethoxyphenethylamine) improve Aβ binding via π-π stacking.
  • Contradiction : Pyrido[3,2-d]pyrimidines with C2 dimethylamine groups show weaker Aβ inhibition than quinazolines, suggesting scaffold-specific steric effects .

Q. How can researchers resolve contradictory data in Aβ40 vs. Aβ42 inhibition assays?

Answer:

  • Optimize substituent positions : 8-Cl derivatives favor Aβ42 inhibition (compound 13c, IC₅₀ = 1.8 µM), while 6-Cl derivatives target Aβ40 (compound 13a, IC₅₀ = 5.6 µM).
  • Use orthogonal assays : Validate results via TEM and circular dichroism to confirm fibril disruption mechanisms .

Q. What strategies balance multi-target activity without off-target effects?

Answer:

  • Scaffold hybridization : Combine quinazoline (Aβ inhibition) with pyrido[3,2-d]pyrimidine (iron chelation).
  • Dose titration : Prioritize compounds with sub-µM IC₅₀ for primary targets (e.g., Aβ) and moderate activity for secondary targets (e.g., ChE).
  • Molecular docking : Use Discovery Studio to predict binding poses in Aβ (PDB: 2LMN) and ChE (PDB: 1B41) .

Q. How is computational modeling used to optimize derivatives?

Answer:

  • LibDock simulations identify key interactions:
    • Quinazoline C4 phenethylamine binds Aβ’s hydrophobic core.
    • C2 dimethylamine forms hydrogen bonds with AChE’s Ser203.
  • ADMET prediction : Filter compounds with poor blood-brain barrier permeability early .

Q. What methodological considerations apply to iron chelation assays?

Answer:

  • Control metal specificity : Test against Zn²⁺/Cu²⁺ to confirm selectivity for Fe²⁺.
  • Chelation quantification : Use ferrozine-based colorimetry (absorbance at 562 nm) with EDTA as a positive control.
  • Correlate with redox activity : Measure ROS reduction in neuronal cell lines to validate therapeutic relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylpyrido[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methylpyrido[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.